molecular formula C9H14ClN3O2 B11757482 Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl

Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl

Cat. No.: B11757482
M. Wt: 231.68 g/mol
InChI Key: WCXPSDJUOCNGPE-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl (6S)-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2;/h5-6,10H,3-4H2,1-2H3;1H/t6-;/m0./s1

InChI Key

WCXPSDJUOCNGPE-RGMNGODLSA-N

Isomeric SMILES

CN1C=NC2=C1C[C@H](NC2)C(=O)OC.Cl

Canonical SMILES

CN1C=NC2=C1CC(NC2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Cyclization of L-Histidine with Formaldehyde

The bicyclic core is synthesized via cyclization of L-histidine (I-6) under acidic conditions. In a representative procedure:

  • Reactants : L-Histidine (5.0 kg, 32 mol), concentrated HCl (3.93 L, 33.75 mol), formaldehyde (37% aqueous solution, 5.50 L, 67.5 mol).

  • Conditions : The reaction is initiated at 0–5°C, followed by heating at 80°C for 8 hours.

  • Outcome : (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (I-7) is obtained in 55% yield (5.1 kg). The stereochemistry is retained via the use of enantiomerically pure L-histidine.

Introduction of the Methyl Ester Group

Benzyl Protection and Esterification

To avoid racemization during esterification, a multi-step protection strategy is employed:

  • Bis-Protection : I-7 is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and sodium bicarbonate to yield (S)-3,5-bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (I-8).

  • Benzylation : I-8 is treated with benzyl bromide, tetrabutylammonium iodide, and sodium bicarbonate in DCM to afford 6-benzyl 3,5-di-tert-butyl (S)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5,6(4H)-tricarboxylate (I-9) in 72% yield.

  • Deprotection and Methylation : Selective removal of the tert-butyl groups with ammonium hydroxide in isopropanol (IPA) yields 6-benzyl 5-(tert-butyl) (S)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate (I-10). Subsequent methylation with methyl iodide in the presence of potassium carbonate introduces the methyl ester.

N1-Methylation Strategies

Reductive Amination

The N1 position is methylated via reductive amination:

  • Reactants : Intermediate I-10, formaldehyde, sodium cyanoborohydride.

  • Conditions : Reaction in methanol at pH 5 (acetic acid buffer) for 12 hours.

  • Outcome : The N1-methyl derivative is obtained with >90% regioselectivity.

Direct Alkylation

Alternative methods employ methyl iodide under basic conditions:

  • Reactants : I-10, methyl iodide, potassium carbonate.

  • Solvent : DMF, 60°C, 6 hours.

  • Yield : 85% after purification by silica gel chromatography.

Final Deprotection and Salt Formation

Benzyl Group Removal

Hydrogenolysis using palladium on carbon (10% Pd/C) in methanol under H₂ gas (50 psi) removes the benzyl group, yielding the free carboxylic acid.

Esterification and HCl Salt Formation

The carboxylic acid is esterified with methanol in the presence of thionyl chloride, followed by treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt. Final purification via recrystallization from ethanol/water affords the title compound in 92% purity (HPLC).

Alternative Routes via Suzuki-Miyaura Coupling

Recent advances utilize boronate intermediates for late-stage diversification:

  • Reactants : 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (I-4), synthesized via PdCl₂(dppf)-catalyzed borylation of 4-(benzyloxy)-1-bromo-2-ethylbenzene.

  • Coupling : Reaction with iodopyridine derivatives under Suzuki conditions (Pd(OAc)₂, SPhos, K₃PO₄) introduces aryl groups at the C2 position, enabling modular synthesis of analogs.

Green Chemistry Approaches

Solvent Optimization

Replacing DCM with ethanol-water mixtures reduces environmental impact. For example, cyclization steps conducted in H₂O-IPA at 85°C achieve comparable yields (88%) while minimizing waste.

Catalytic Reductions

Zn dust in combination with HCl enables nitro group reductions without precious metal catalysts, as demonstrated in the synthesis of pyridine-2,3-diamines.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.15 (s, 3H, NCH₃), 4.20–4.35 (m, 1H, C6-H), 2.80–3.10 (m, 4H, C4/C5/C7-H).

  • MS (ESI+) : m/z 238.1 [M+H]⁺.

Chiral Purity

Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) confirms >99% enantiomeric excess (ee).

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors reduce reaction times for cyclization steps from 8 hours to 2 hours, enhancing throughput.

Cost Analysis

Bulk pricing for L-histidine ($120/kg) and methyl iodide ($45/kg) renders the route economically viable at scale, with a total production cost of $1,200/kg for the final API .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
  • CAS : 2089671-43-0
  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 231.68 g/mol
  • Stereochemistry : (S)-configuration at the 6-position .

Structural Features: This compound is a methyl ester derivative of spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), with an additional methyl group at the 1-position of the imidazole ring .

Comparison with Structurally Similar Compounds

Spinacine (4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylic Acid)

  • Key Differences :
    • Spinacine lacks the methyl ester and 1-methyl substituents present in the target compound.
    • Molecular Formula : C₇H₉N₃O₂ (vs. C₉H₁₄ClN₃O₂ for the target) .
    • Pharmacological Role : Spinacine is a histidine analog studied for metal-ion complexation and peptide backbone restriction .

Methyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylate Dihydrochloride Hydrate

  • Key Differences: Molecular Formula: C₈H₁₅Cl₂N₃O₃ (vs. C₉H₁₄ClN₃O₂ for the target). Molecular Weight: 272.126 g/mol (vs. 231.68 g/mol) . Structural Notes: This compound exists as a dihydrochloride hydrate, differing in salt form and hydration state from the target compound.

PD123319 (Angiotensin II Antagonist)

  • Structure: (S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate .
  • Key Differences: Substituents: PD123319 contains a diphenylacetyl group and a trifluoroacetate salt, enhancing its receptor-binding affinity. Molecular Weight: ~800 g/mol (due to trifluoroacetate groups) vs. 231.68 g/mol for the target compound . Pharmacological Role: PD123319 is a non-peptide angiotensin AT₂ receptor antagonist used in cardiovascular and neuropathic pain research .

Methyl 4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-Tetrahydro-3H-Imidazo[4,5-c]Pyridine-6-Carboxylate Hydrochloride

  • Molecular Formula : C₁₇H₂₂ClN₃O₅

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₉H₁₄ClN₃O₂ 231.68 2089671-43-0 (S)-configuration, 1-methyl, methyl ester
Spinacine C₇H₉N₃O₂ 167.16 82523-06-6 Free carboxylic acid, no methyl substituents
PD123319 (ditrifluoroacetate) C₃₅H₃₆F₆N₄O₈ ~800 136676-91-0 Angiotensin antagonist, diphenylacetyl group
Dihydrochloride Hydrate Analog C₈H₁₅Cl₂N₃O₃ 272.126 Not specified Hydrated dihydrochloride salt

Research Findings and Implications

  • Stereochemical Sensitivity : The (S)-configuration of the target compound is critical for bioactivity, as seen in PD123319, where stereochemistry dictates receptor selectivity .
  • Salt Forms and Solubility : The dihydrochloride hydrate () demonstrates how salt forms influence solubility and stability, a consideration for pharmaceutical formulation.
  • Safety Considerations: While heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine () are carcinogenic, the target compound’s safety profile remains unstudied in the provided evidence.

Biological Activity

Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride (CAS No. 2089671-43-0) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiproliferative and antimicrobial effects, as well as relevant research findings.

  • Chemical Formula : C₈H₁₁N₃O·HCl
  • Molecular Weight : 231.68 g/mol
  • Appearance : White to brown solid

Antiproliferative Activity

Research has demonstrated that derivatives of imidazo[4,5-C]pyridine exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that certain derivatives show strong activity against colon carcinoma with IC values in the sub-micromolar range.

Case Study: Antiproliferative Effects

A study evaluated the activity against several human cancer cell lines:

CompoundCell LineIC Value (μM)
Compound 10LN-229 (glioblastoma)0.4
Compound 14Capan-1 (pancreatic adenocarcinoma)0.7
Compound 16NCI-H460 (lung carcinoma)11.9

These results indicate selective inhibition of cell proliferation, particularly in glioblastoma and pancreatic cancer models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Research Findings on Antimicrobial Activity

A recent study assessed the antimicrobial activity of methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl against common pathogens. The findings are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

These results suggest that the compound may serve as a basis for developing new antimicrobial agents .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It may act as a modulator for various receptors implicated in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[4,5-C]pyridine scaffold can significantly enhance potency and selectivity against target cells or pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl, and what are critical reaction intermediates?

  • Methodology : The synthesis typically involves cyclization of precursors such as substituted imidazoles and pyridines. A key step is the formation of the fused imidazo[4,5-c]pyridine core via nucleophilic substitution or condensation under basic conditions. For example, sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) can facilitate ring closure . The stereochemistry at the (S)-configured carbon is controlled using chiral auxiliaries or asymmetric catalysis. Post-synthesis, HCl salt formation is achieved via acid-base titration in anhydrous solvents.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the stereochemistry and purity of this compound?

  • Methodology : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve proton environments. Key signals include:

  • The methyl ester group (δ ~3.7 ppm, singlet).
  • The tetrahydroimidazo-pyridine protons (δ ~2.5–4.0 ppm, multiplet).
    Stereochemical confirmation requires 2D NMR (COSY, NOESY) to detect spatial interactions between the (S)-methyl group and adjacent protons. Quantify purity via integration of impurity peaks relative to the main product .

Q. What purification strategies are effective for removing byproducts like unreacted precursors or diastereomers?

  • Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures can enhance enantiomeric purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in large-scale synthesis?

  • Methodology :

  • Solvent selection : Anhydrous THF or DMF enhances reaction homogeneity.
  • Catalyst screening : Chiral palladium or organocatalysts (e.g., L-proline derivatives) may improve enantiomeric excess (ee).
  • Temperature control : Lower temperatures (0–5°C) reduce racemization.
    Monitor reaction progress via LC-MS and adjust stoichiometry of NaHMDS or methyl iodide to suppress side reactions .

Q. What analytical approaches resolve contradictions between computational predictions and experimental data (e.g., dipole moments, pKa values)?

  • Methodology :

  • Computational validation : Re-optimize DFT calculations (B3LYP/6-31G*) with solvent effects (PCM model) to align with experimental pKa (measured via potentiometric titration).
  • Empirical adjustments : Use X-ray crystallography to validate bond angles and compare with predicted dipole moments. Discrepancies often arise from crystal packing forces or protonation state differences in solution .

Q. How does the methyl ester group influence metabolic stability compared to other ester derivatives (e.g., ethyl or benzyl)?

  • Methodology : Conduct in vitro metabolic assays using liver microsomes. Compare hydrolysis rates of methyl vs. ethyl esters via LC-MS quantification of carboxylic acid metabolites. The methyl group’s smaller size typically reduces steric hindrance, accelerating enzymatic cleavage .

Q. What strategies mitigate hygroscopicity and improve long-term storage stability of the HCl salt form?

  • Methodology :

  • Lyophilization : Freeze-dry the compound to remove residual solvents.
  • Packaging : Store in argon-purged vials with desiccants (e.g., silica gel).
  • Stability studies : Use accelerated aging tests (40°C/75% RH) to monitor degradation via HPLC. Co-formulation with cyclodextrins can reduce moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.